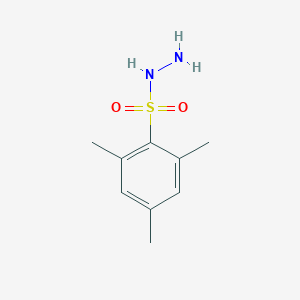

2,4,6-Trimethylbenzenesulfonohydrazide

Description

Properties

IUPAC Name |

2,4,6-trimethylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-4-7(2)9(8(3)5-6)14(12,13)11-10/h4-5,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUBKTQDNVZHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167254 | |

| Record name | Mesitylene-2-sulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16182-15-3 | |

| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16182-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitylene-2-sulphonohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016182153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16182-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesitylene-2-sulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesitylene-2-sulphonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,4,6-trimethylbenzenesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethylbenzenesulfonohydrazide, a key intermediate in the development of various pharmacologically active compounds. This document outlines the core synthetic pathway, presents available quantitative data, and details a generalized experimental protocol based on established methodologies for analogous sulfonohydrazide preparations.

Core Synthesis Pathway

The principal synthetic route to 2,4,6-trimethylbenzenesulfonohydrazide involves the nucleophilic substitution reaction between 2,4,6-trimethylbenzenesulfonyl chloride and hydrazine hydrate. In this reaction, the lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonohydrazide.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O₂S | N/A |

| Molecular Weight | 214.28 g/mol | N/A |

| Melting Point | 112-114 °C (decomposes) | N/A |

| CAS Number | 16182-15-3 | N/A |

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of 2,4,6-trimethylbenzenesulfonohydrazide, adapted from established procedures for the preparation of similar sulfonyl hydrazides. Researchers should consider this a starting point and may need to optimize conditions to achieve the desired yield and purity.

Materials:

-

2,4,6-trimethylbenzenesulfonyl chloride

-

Hydrazine hydrate (80% solution in water)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of hydrazine hydrate (2.1 equivalents) in anhydrous tetrahydrofuran (THF). The solution is cooled to -10 °C to 0 °C in an ice-salt bath.

-

Addition of Sulfonyl Chloride: A solution of 2,4,6-trimethylbenzenesulfonyl chloride (1 equivalent) in anhydrous THF is added dropwise to the stirred hydrazine hydrate solution via the dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully maintained below 5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is diluted with ethyl acetate. The organic layer is washed sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude 2,4,6-trimethylbenzenesulfonohydrazide can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to afford a white solid.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2,4,6-trimethylbenzenesulfonohydrazide.

Caption: Synthetic workflow for 2,4,6-trimethylbenzenesulfonohydrazide.

2,4,6-trimethylbenzenesulfonohydrazide synthesis from mesitylenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4,6-trimethylbenzenesulfonohydrazide from mesitylenesulfonyl chloride. This compound serves as a crucial intermediate in various chemical syntheses, including the preparation of bioactive hydrazone derivatives.[1][2][3] This document outlines the detailed experimental protocol, presents key quantitative data, and illustrates the reaction pathway and workflow.

Reaction Overview

The synthesis of 2,4,6-trimethylbenzenesulfonohydrazide from mesitylenesulfonyl chloride is a nucleophilic substitution reaction. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and forms the sulfonohydrazide product.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the final product.

| Parameter | Value | Reference |

| Reactants | ||

| Mesitylenesulfonyl chloride | 1.0 molar equivalent | [4] |

| Hydrazine monohydrate | 2.5 molar equivalents | [4] |

| Product: 2,4,6-Trimethylbenzenesulfonohydrazide | ||

| Molecular Formula | C₉H₁₄N₂O₂S | [5][6] |

| Molecular Weight | 214.28 g/mol | [5][6] |

| Melting Point | 112-114 °C (decomposes) | [5][6] |

| Appearance | White to off-white powder | [5] |

| CAS Number | 16182-15-3 | [5][6] |

| Yield | ||

| Crude Yield | Not explicitly stated, but procedure is high-yielding. | [4] |

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of mesitylenesulfonylhydrazine.[4]

Materials:

-

Mesitylenesulfonyl chloride

-

Hydrazine monohydrate

-

Tetrahydrofuran (THF), dry

-

Dichloromethane

-

Water, ice-cold

-

Sodium sulfate

Equipment:

-

Three-necked round-bottomed flask

-

Addition funnel

-

Thermometer

-

Magnetic stirrer

-

Ice-acetone bath

-

Suction filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, dissolve mesitylenesulfonyl chloride (0.503 mol) in 175 mL of dry tetrahydrofuran (THF).

-

Cooling: Cool the solution to between -10°C and 0°C using an ice-acetone bath.[4]

-

Preparation of Hydrazine Solution: In a separate flask, dissolve hydrazine monohydrate (1.26 mol) in 30 mL of ice-cold water.

-

Addition of Hydrazine: Add the hydrazine solution dropwise to the stirred solution of mesitylenesulfonyl chloride via the addition funnel. Maintain the internal reaction temperature below 25°C.[4]

-

Reaction: After the addition is complete, continue stirring the mixture for an additional 45 minutes at room temperature.

-

Precipitation: Pour the reaction mixture into 250 mL of ice water with stirring to precipitate the crude product.

-

Filtration: Collect the crude 2,4,6-trimethylbenzenesulfonohydrazide by suction filtration.

-

Work-up:

-

Dissolve the crude product in 500 mL of dichloromethane.

-

A small amount of water (150-175 mL) will separate; transfer the mixture to a separatory funnel and remove the aqueous layer.

-

Dry the dichloromethane layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to obtain the purified product.

-

Storage:

2,4,6-Trimethylbenzenesulfonohydrazide should be stored in a freezer below 0 °C to ensure stability for several months.[5] It is a potentially flammable solid and should be handled with appropriate personal protective equipment in a fume hood.[5]

Visualizations

Reaction Mechanism

The following diagram illustrates the nucleophilic substitution reaction between mesitylenesulfonyl chloride and hydrazine.

Caption: Reaction of mesitylenesulfonyl chloride with hydrazine.

Experimental Workflow

The diagram below outlines the key steps in the synthesis of 2,4,6-trimethylbenzenesulfonohydrazide.

Caption: Workflow for the synthesis of 2,4,6-trimethylbenzenesulfonohydrazide.

References

An In-depth Technical Guide to the Formation of 2,4,6-trimethylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-trimethylbenzenesulfonohydrazide, also known as mesitylenesulfonohydrazide, is a crucial reagent in organic synthesis, primarily utilized in the Shapiro reaction and as a precursor for the generation of diimide. Its synthesis is a fundamental process for laboratories engaged in the development of complex organic molecules and active pharmaceutical ingredients. This guide provides a detailed examination of the formation mechanism, experimental protocols, and relevant data for the synthesis of this important compound.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of 2,4,6-trimethylbenzenesulfonohydrazide proceeds via a nucleophilic acyl substitution reaction. The key reactants are 2,4,6-trimethylbenzenesulfonyl chloride and hydrazine. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The sulfonyl group's oxygen atoms are strongly electron-withdrawing, rendering the sulfur atom electron-deficient and susceptible to nucleophilic attack.

The reaction mechanism can be visualized as a two-step process:

-

Nucleophilic Attack: The hydrazine molecule attacks the sulfur atom of the 2,4,6-trimethylbenzenesulfonyl chloride, forming a tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated, and a proton is transferred to a base (typically another molecule of hydrazine or a scavenger base) to yield the final product, 2,4,6-trimethylbenzenesulfonohydrazide, and hydrazine hydrochloride as a byproduct.

The overall reaction is as follows:

(CH₃)₃C₆H₂SO₂Cl + 2 NH₂NH₂ → (CH₃)₃C₆H₂SO₂NHNH₂ + NH₂NH₃⁺Cl⁻

To drive the reaction to completion and neutralize the generated hydrochloric acid, an excess of hydrazine or a non-nucleophilic base is often employed.

Experimental Protocols

This section details the experimental procedures for the synthesis of 2,4,6-trimethylbenzenesulfonohydrazide, including the preparation of the requisite starting material, 2,4,6-trimethylbenzenesulfonyl chloride.

Synthesis of 2,4,6-trimethylbenzenesulfonyl chloride

Materials:

-

Mesitylene

-

Chlorosulfonic acid

-

Dichloromethane (or other suitable inert solvent)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (typically 3-4 equivalents) in an ice bath.

-

Slowly add mesitylene (1 equivalent) dropwise to the cooled chlorosulfonic acid with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-trimethylbenzenesulfonyl chloride, which can be further purified by recrystallization or chromatography if necessary.

Synthesis of 2,4,6-trimethylbenzenesulfonohydrazide

Materials:

-

2,4,6-trimethylbenzenesulfonyl chloride

-

Hydrazine hydrate (excess)

-

Tetrahydrofuran (THF) or other suitable solvent

-

Ice-cold water

Procedure:

-

Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as THF.

-

In a separate flask, add an excess of hydrazine hydrate (typically 2-3 equivalents) to THF and cool the solution in an ice bath.

-

Slowly add the solution of 2,4,6-trimethylbenzenesulfonyl chloride to the cooled hydrazine solution with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for a designated period (e.g., 1-3 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

The crude 2,4,6-trimethylbenzenesulfonohydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Data Presentation

| Parameter | 2,4,6-trimethylbenzenesulfonyl chloride Synthesis | 2,4,6-trimethylbenzenesulfonohydrazide Synthesis |

| Reactants | Mesitylene, Chlorosulfonic acid | 2,4,6-trimethylbenzenesulfonyl chloride, Hydrazine hydrate |

| Solvent | Dichloromethane (for workup) | Tetrahydrofuran (THF) |

| Reaction Temp. | 0-10 °C (addition), Room temp. (reaction) | 0 °C (addition), Room temp. (reaction) |

| Reaction Time | 1-3 hours | 1-3 hours |

| Typical Yield | > 90% | > 85% |

| Purification | Recrystallization/Chromatography | Recrystallization |

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the formation of 2,4,6-trimethylbenzenesulfonohydrazide.

Experimental Workflow

Caption: Overall experimental workflow for the synthesis of 2,4,6-trimethylbenzenesulfonohydrazide.

physical and chemical properties of 2,4,6-trimethylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzenesulfonohydrazide, also known as mesitylenesulfonylhydrazide, is a versatile organic compound with significant applications in synthetic chemistry. Its unique structural features make it a valuable reagent, particularly in the formation of hydrazones and as a key component in reactions such as the Shapiro reaction. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and relevant reaction mechanisms to support its use in research and development.

Physical and Chemical Properties

2,4,6-Trimethylbenzenesulfonohydrazide is a white to off-white crystalline powder.[1][2] It is stable under recommended storage conditions, typically in a cool, dark, and dry environment.[1] The compound is slightly soluble in chloroform and methanol.[2][3]

Data Presentation: Quantitative Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₂O₂S | [4] |

| Molecular Weight | 214.28 g/mol | [3][5] |

| Melting Point | 112-114 °C (with decomposition) | [1][5] |

| Boiling Point | 369.1 ± 52.0 °C (Predicted) | [1][6] |

| Density | 1.217 g/cm³ (Predicted) | [6] |

| pKa | 9.58 ± 0.10 (Predicted) | [1][6] |

| CAS Number | 16182-15-3 | [4][5] |

Experimental Protocols

Synthesis of 2,4,6-Trimethylbenzenesulfonohydrazide

The synthesis of 2,4,6-trimethylbenzenesulfonohydrazide is achieved through the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with hydrazine hydrate.

Materials:

-

2,4,6-trimethylbenzenesulfonyl chloride (1.0 eq)

-

Hydrazine hydrate (80% solution, 2.1 eq)[7]

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Chloroform

-

Methanol

Procedure: [7]

-

A solution of 80% hydrazine hydrate (2.1 equivalents) in tetrahydrofuran (THF) is prepared in a reaction vessel equipped with a stirrer and cooled to -8 °C.

-

A solution of 2,4,6-trimethylbenzenesulfonyl chloride (1.0 equivalent) in THF is added slowly to the hydrazine hydrate solution while maintaining the temperature at -8 °C.

-

The reaction mixture is stirred at -8 °C for 30 minutes.

-

After 30 minutes, the reaction mixture is extracted with ethyl acetate.

-

The organic layer is collected and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of chloroform and methanol (9.4:0.6) as the eluent.

-

The fractions containing the pure product are collected and the solvent is evaporated to yield 2,4,6-trimethylbenzenesulfonohydrazide.

Determination of Melting Point

The melting point is determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point. For 2,4,6-trimethylbenzenesulfonohydrazide, decomposition is observed at its melting point.[1][5]

Determination of Density (for a solid)

The density of a solid can be determined by the displacement method.

Materials:

-

A graduated cylinder

-

A liquid in which the solid is insoluble (e.g., water, if the compound is insoluble)

-

An analytical balance

-

Weigh a sample of 2,4,6-trimethylbenzenesulfonohydrazide using an analytical balance to determine its mass.

-

Fill a graduated cylinder with a known volume of a liquid in which the compound is insoluble.

-

Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged.

-

The volume of the liquid will rise. The difference between the final and initial volume readings is the volume of the solid.

-

Calculate the density by dividing the mass of the solid by its volume.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2,4,6-trimethylbenzenesulfonohydrazide.

References

- 1. 2,4,6-Trimethylbenzenesulfonyl hydrazide | 16182-15-3 [chemicalbook.com]

- 2. 2,4,6-Trimethylbenzenesulfonyl hydrazide | 16182-15-3 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 2,4,6-Trimethylbenzenesulfonohydrazide 97 16182-15-3 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]

- 8. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 9. mt.com [mt.com]

- 10. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4,6-Trimethylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,4,6-trimethylbenzenesulfonohydrazide. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectrum based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. It includes a comprehensive table of predicted chemical shifts, a detailed experimental protocol for acquiring such a spectrum, and visualizations to aid in the interpretation of the data.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for 2,4,6-trimethylbenzenesulfonohydrazide is summarized in the table below. These predictions are based on data from analogous compounds, including mesitylene and various N-substituted 2,4,6-trimethylbenzenesulfonyl hydrazones. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | ~6.8 - 7.0 | Singlet | 2H |

| -SO₂NH- | ~8.0 - 9.5 | Singlet (broad) | 1H |

| -NH₂ | ~4.0 - 5.0 | Singlet (broad) | 2H |

| p-CH₃ | ~2.2 - 2.3 | Singlet | 3H |

| o-CH₃ | ~2.4 - 2.6 | Singlet | 6H |

Structural and Signaling Pathway Diagram

The following diagram illustrates the molecular structure of 2,4,6-trimethylbenzenesulfonohydrazide with the different proton environments labeled. These labels correspond to the assignments in the data table above.

Caption: Molecular structure and corresponding proton environments of 2,4,6-trimethylbenzenesulfonohydrazide.

Logical Relationship of Protons to Predicted ¹H NMR Signals

The diagram below illustrates the logical connection between each unique proton environment in the molecule and its predicted signal in the ¹H NMR spectrum.

Caption: Correlation between proton environments and their predicted ¹H NMR signals.

Experimental Protocols

The following is a detailed methodology for acquiring the ¹H NMR spectrum of 2,4,6-trimethylbenzenesulfonohydrazide.

1. Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of 2,4,6-trimethylbenzenesulfonohydrazide.

-

Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the likely polarity of the analyte and its ability to slow the exchange of labile protons (NH and NH₂), which allows for their observation. Chloroform-d (CDCl₃) could also be used.

-

Procedure:

-

Place the weighed analyte into a clean, dry vial.

-

Add the deuterated solvent to the vial and gently agitate until the solid is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Parameters:

-

Nucleus: ¹H

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is appropriate.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover all expected proton signals.

-

Acquisition Time: Typically 2-3 seconds.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended.

-

Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm) or an internal standard such as TMS.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum manually.

-

Perform baseline correction to ensure accurate integration.

-

Integrate all signals and normalize the integration values to a known number of protons (e.g., the two aromatic protons).

-

Calibrate the chemical shift axis by setting the reference peak to its known value.

This comprehensive guide provides a foundational understanding of the ¹H NMR characteristics of 2,4,6-trimethylbenzenesulfonohydrazide, which is valuable for its identification, purity assessment, and further use in research and development.

Spectroscopic and Synthetic Insights into 2,4,6-Trimethylbenzenesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

Due to the absence of publicly available experimental spectra for 2,4,6-trimethylbenzenesulfonohydrazide, the following tables present predicted 13C NMR and IR spectral data based on the analysis of structurally similar compounds and general principles of spectroscopy. These values should be considered as estimations and require experimental verification.

Table 1: Predicted 13C NMR Chemical Shifts for 2,4,6-Trimethylbenzenesulfonohydrazide

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-S) | ~135 |

| C2, C6 (C-CH3) | ~140 |

| C3, C5 (C-H) | ~132 |

| C4 (C-CH3) | ~142 |

| 2,6-CH3 | ~23 |

| 4-CH3 | ~21 |

Note: Predictions are based on the analysis of 2,4,6-trimethylbenzenesulfonyl derivatives and general substituent effects on aromatic systems. The solvent used for analysis will influence the exact chemical shifts.

Table 2: Predicted IR Absorption Bands for 2,4,6-Trimethylbenzenesulfonohydrazide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (NH2) | 3400-3200 | Medium, Doublet |

| N-H stretch (SO2NH) | ~3200 | Medium |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2980-2850 | Medium |

| S=O stretch (asymmetric) | ~1350 | Strong |

| S=O stretch (symmetric) | ~1160 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Weak |

| N-H bend | 1650-1580 | Medium |

| S-N stretch | 950-900 | Medium |

Note: These are expected ranges for the principal vibrational modes. The exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid-state KBr pellet vs. solution).

Experimental Protocols

The following protocols are based on established synthetic methodologies for sulfonohydrazides and their subsequent reactions.

Synthesis of 2,4,6-Trimethylbenzenesulfonohydrazide

This procedure is a general method for the synthesis of arylsulfonohydrazides from the corresponding sulfonyl chloride and hydrazine hydrate.

Materials:

-

2,4,6-Trimethylbenzenesulfonyl chloride

-

Hydrazine hydrate (80% solution)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

Hexanes

Procedure:

-

Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1 equivalent) in THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to -10°C to 0°C in an ice-salt bath.

-

Slowly add a solution of hydrazine hydrate (2.1 equivalents) in THF to the cooled sulfonyl chloride solution while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium chloride solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,4,6-trimethylbenzenesulfonohydrazide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

This protocol details the condensation reaction of 2,4,6-trimethylbenzenesulfonohydrazide with an aldehyde to form the corresponding hydrazone, as described in the literature.[1]

Materials:

-

2,4,6-Trimethylbenzenesulfonohydrazide (1 equivalent)

-

Substituted benzaldehyde (1.1 equivalents)

-

Ethanol (96%)

Procedure:

-

Dissolve 0.01 mole of 2,4,6-trimethylbenzenesulfonohydrazide in 5 mL of 96% ethanol in a round-bottom flask.[1]

-

Add 0.011 mole of the appropriate substituted benzaldehyde to the solution.[1]

-

Heat the reaction mixture under reflux for 3 hours.[1]

-

After reflux, cool the solution to room temperature.

-

Place the cooled solution in a refrigerator for 24 hours to facilitate precipitation.[1]

-

Filter the resulting precipitate and wash it with cold ethanol.[1]

-

Recrystallize the crude product from 96% ethanol to obtain the pure 2,4,6-trimethylbenzenesulfonyl hydrazone.[1]

Experimental Workflows

The synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones from their precursor is a key experimental workflow. The following diagrams illustrate the synthetic pathway and the logical progression of the experimental steps.

Caption: Synthesis of 2,4,6-trimethylbenzenesulfonohydrazide.

Caption: Experimental workflow for hydrazone synthesis.

References

solubility of 2,4,6-trimethylbenzenesulfonohydrazide in organic solvents

An In-depth Technical Guide to the Solubility of 2,4,6-Trimethylbenzenesulfonohydrazide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trimethylbenzenesulfonohydrazide (also known as mesitylenesulfonohydrazide). Due to a lack of extensive published quantitative data, this guide focuses on the available qualitative solubility information and provides a detailed experimental protocol for determining solubility.

Introduction to 2,4,6-Trimethylbenzenesulfonohydrazide

2,4,6-Trimethylbenzenesulfonohydrazide is an organic compound with the chemical formula (CH₃)₃C₆H₂SO₂NHNH₂. It is a white to off-white powder and is utilized as a reagent in organic synthesis. Understanding its solubility is crucial for its application in various chemical reactions, purification processes, and formulation development.

Solubility Data

Table 1: Qualitative Solubility of 2,4,6-Trimethylbenzenesulfonohydrazide

| Solvent | CAS Number | Solubility | Reference |

| Chloroform | 67-66-3 | Slightly Soluble | |

| Methanol | 67-56-1 | Slightly Soluble | |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble (for derivatives) | |

| Ethanol (96%) | 64-17-5 | Sufficient for reaction |

Note: One study demonstrated that 0.01 mole of 2,4,6-trimethylbenzenesulfonohydrazide can be dissolved in 5 mL of 96% ethanol for the purpose of synthesizing hydrazones, suggesting it is sufficiently soluble for this specific reaction condition.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the qualitative and semi-quantitative determination of the solubility of an organic compound such as 2,4,6-trimethylbenzenesulfonohydrazide. This protocol is a synthesis of standard laboratory procedures for solubility testing.

Materials and Equipment

-

Compound: 2,4,6-trimethylbenzenesulfonohydrazide

-

Solvents: A range of organic solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄, methanol, ethanol, acetone, dichloromethane, ethyl acetate, DMSO)

-

Apparatus:

-

Small test tubes

-

Vortex mixer or glass stirring rods

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Spatula

-

pH paper

-

General Procedure for Qualitative Solubility Testing

This procedure aims to classify the compound based on its solubility in a series of standard solvents.

-

Sample Preparation: Accurately weigh approximately 25 mg of the solid compound or measure 0.05 mL of a liquid sample into a small test tube.

-

Solvent Addition: Add 0.75 mL of the desired solvent to the test tube in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition of the solvent, vigorously shake or vortex the test tube for at least 10-20 seconds to facilitate dissolution.

-

Observation: Observe the mixture closely to determine if the compound has completely dissolved. A compound is generally considered soluble if it dissolves to an extent of about 3% (e.g., 25 mg in 0.75 mL).

-

Record Results: Record the compound as "soluble," "partially soluble," or "insoluble" in the specific solvent.

Systematic Solubility Classification

A hierarchical approach is often used to classify the functional groups present in an unknown organic compound based on its solubility.

-

Water Solubility: Begin by testing the compound's solubility in water. If it is water-soluble, check the pH of the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.

-

Ether Solubility: For water-soluble compounds, test their solubility in diethyl ether. Compounds soluble in both water and ether are typically small (five or fewer carbon atoms) and contain a polar functional group.

-

Acid/Base Solubility:

-

If the compound is water-insoluble, test its solubility in 5% NaOH. Solubility in this basic solution suggests the presence of an acidic functional group, such as a carboxylic acid or a phenol.

-

To differentiate between strong and weak acids, test the solubility in 5% NaHCO₃. Only strongly acidic compounds like carboxylic acids will dissolve.

-

If the compound is insoluble in aqueous base, test its solubility in 5% HCl. Solubility in this acidic solution is characteristic of basic compounds, primarily amines.

-

-

Concentrated Sulfuric Acid: For compounds insoluble in water, dilute acid, and dilute base, test their solubility in cold, concentrated H₂SO₄. Most compounds containing nitrogen or oxygen, as well as alkenes and aromatic compounds, will dissolve in or react with concentrated sulfuric acid. Compounds that are insoluble in this strong acid are typically alkanes or alkyl halides.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative analysis of an organic compound's solubility.

stability and storage of 2,4,6-trimethylbenzenesulfonohydrazide

An In-depth Technical Guide to the Stability and Storage of 2,4,6-trimethylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-trimethylbenzenesulfonohydrazide is a crucial reagent in organic synthesis. Understanding its stability and proper storage is paramount to ensure its efficacy, safety, and the reproducibility of experimental results. This guide provides a comprehensive overview of the known stability profile of 2,4,6-trimethylbenzenesulfonohydrazide, recommended storage conditions, and potential degradation pathways. It also outlines a general experimental protocol for stability testing based on established guidelines, in the absence of specific published studies on this compound.

Physicochemical Properties

2,4,6-trimethylbenzenesulfonohydrazide, also known as 2-Mesitylenesulfonyl hydrazide, is a white to off-white solid.[1] It has a melting point of approximately 112-114 °C, at which it decomposes.[2]

Stability Profile

Thermal Stability: The compound is known to decompose at its melting point of 112-114 °C.[3] For long-term stability, storage at low temperatures is crucial. It is reported to be stable for many months when stored below 0 °C in a freezer.[3] Some suppliers recommend storage at 2-8 °C.[1] While it is considered a stable solid at ambient temperatures, prolonged exposure to higher temperatures should be avoided to prevent degradation. Studies on analogous compounds, such as oxalyl bis(benzenesulfonylhydrazides), have shown high thermal stability up to 200°C, with controlled decomposition occurring above 225°C.[4] Thermogravimetric analysis (TGA) of a related derivative also indicated stability up to 180°C.[5]

Hydrolytic and Photolytic Stability: Specific studies on the hydrolytic and photolytic stability of 2,4,6-trimethylbenzenesulfonohydrazide are limited. However, hydrazones, which are derivatives of hydrazides, are known to be susceptible to hydrolysis, a reaction that is catalyzed by acids.[6] Therefore, it is prudent to protect 2,4,6-trimethylbenzenesulfonohydrazide from moisture and acidic conditions.

Aryl sulfonamides, a related class of compounds, are known to undergo photodegradation.[7] Consequently, it is recommended to store 2,4,6-trimethylbenzenesulfonohydrazide in a dark place to prevent potential degradation from light exposure.[3]

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the integrity and safety of 2,4,6-trimethylbenzenesulfonohydrazide.

Storage Conditions

The following table summarizes the recommended storage conditions based on available data.

| Parameter | Recommendation | Rationale | Citation |

| Temperature | Long-term: ≤ 0 °C (Freezer) | Ensures stability for many months. | [3] |

| Short-term: 2-8 °C | Recommended by some suppliers. | ||

| General: Cool, dry place | Prevents thermal degradation. | ||

| Light | Keep in a dark place | Prevents potential photodegradation. | [3] |

| Atmosphere | Sealed in dry conditions, inert atmosphere | Prevents hydrolysis and oxidation. | [3] |

| Container | Tightly closed container | Prevents exposure to moisture and air. | [8] |

Handling Precautions

2,4,6-trimethylbenzenesulfonohydrazide is a potentially flammable solid that may cause allergic skin reactions and serious eye irritation.[3][8] Therefore, the following handling precautions should be observed:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and safety goggles.[8]

-

Ventilation: Use only in a chemical fume hood to avoid inhalation of dust or vapor.[3][8]

-

Exposure: Avoid prolonged exposure. Do not get in eyes, on skin, or on clothing.[8]

-

Safety Measures: Have a safety shower and eye wash station readily available.[8]

Experimental Protocol for Stability Testing

Although a specific, validated stability testing protocol for 2,4,6-trimethylbenzenesulfonohydrazide is not published, a general protocol can be designed based on the International Council for Harmonisation (ICH) guidelines for stability testing of active pharmaceutical ingredients.

Objective

To evaluate the stability of 2,4,6-trimethylbenzenesulfonohydrazide under various environmental conditions (temperature, humidity, and light) over a defined period.

Materials and Methods

-

Sample: 2,4,6-trimethylbenzenesulfonohydrazide (minimum of three batches).

-

Container: Tightly sealed, amber glass vials to protect from light and moisture.

-

Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Freezer: -20°C ± 5°C (as a control)

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

Freezer: 0 and 36 months.

-

Test Parameters

At each time point, the samples should be analyzed for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of 2,4,6-trimethylbenzenesulfonohydrazide remaining using the validated HPLC method.

-

Degradation Products: Identification and quantification of any impurities or degradation products.

Data Presentation

The results should be summarized in a table to facilitate comparison.

| Storage Condition | Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 25°C/60% RH | 0 | White powder | 100.0 | < 0.1 |

| 3 | No change | |||

| 6 | No change | |||

| ... | ... | |||

| 40°C/75% RH | 0 | White powder | 100.0 | < 0.1 |

| 3 | ||||

| 6 | ||||

| -20°C | 0 | White powder | 100.0 | < 0.1 |

| 36 |

Visualizations

Factors Influencing Stability

The following diagram illustrates the key factors that can impact the stability of 2,4,6-trimethylbenzenesulfonohydrazide.

Caption: Factors affecting the stability of 2,4,6-trimethylbenzenesulfonohydrazide.

Recommended Storage and Handling Workflow

This diagram outlines the recommended workflow for the storage and handling of 2,4,6-trimethylbenzenesulfonohydrazide to ensure its stability and safe use.

Caption: Recommended workflow for storage and handling.

Conclusion

While 2,4,6-trimethylbenzenesulfonohydrazide is a stable solid under appropriate conditions, its stability is influenced by temperature, light, and moisture. Adherence to the recommended storage and handling guidelines is essential to prevent degradation and ensure the quality and safety of the compound. For critical applications, it is advisable to perform in-house stability testing following a protocol similar to the one outlined in this guide to establish a retest date specific to the user's storage conditions and intended use.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,4,6-Trimethylbenzenesulfonyl hydrazide | 16182-15-3 [chemicalbook.com]

- 3. gmpsop.com [gmpsop.com]

- 4. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accelerated Stability Testing: A Step-by-Step Guide to Fast-Tracking Product Stability – StabilityStudies.in [stabilitystudies.in]

- 6. scispace.com [scispace.com]

- 7. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. database.ich.org [database.ich.org]

Technical Guide: 2,4,6-Trimethylbenzenesulfonohydrazide (CAS 16182-15-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzenesulfonohydrazide, also known as 2-Mesitylenesulfonyl hydrazide, is a versatile organic compound widely utilized as a key intermediate in organic synthesis. Its primary applications lie in the construction of complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, significant applications, and relevant experimental protocols.

Chemical and Physical Properties

2,4,6-Trimethylbenzenesulfonohydrazide is a white to off-white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 16182-15-3 | [2] |

| Molecular Formula | C₉H₁₄N₂O₂S | [2] |

| Molecular Weight | 214.28 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 112-114 °C (with decomposition) | [1] |

| Purity | ≥95% (by HPLC) | [1] |

| Solubility | Soluble in ethanol, ether, THF, benzene, dichloromethane, chloroform; Insoluble in water, hydrocarbons. | [4] |

| SMILES String | Cc1cc(C)c(c(C)c1)S(=O)(=O)NN | |

| InChI Key | JQUBKTQDNVZHIY-UHFFFAOYSA-N |

Core Applications in Research and Development

The utility of 2,4,6-trimethylbenzenesulfonohydrazide stems from its role as a precursor to reactive intermediates, making it a valuable tool in synthetic organic chemistry.

Reagent in the Shapiro and Bamford-Stevens Reactions

A primary application of 2,4,6-trimethylbenzenesulfonohydrazide is in the Shapiro and Bamford-Stevens reactions. In these reactions, it is first condensed with an aldehyde or ketone to form the corresponding tosylhydrazone. Subsequent treatment with a strong base leads to the formation of a vinyllithium species (Shapiro reaction) or a diazo compound (Bamford-Stevens reaction), which then eliminates nitrogen to form an alkene. This methodology is a powerful tool for the synthesis of substituted alkenes from carbonyl compounds.

References

Theoretical Insights into 2,4,6-trimethylbenzenesulfonohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies concerning 2,4,6-trimethylbenzenesulfonohydrazide, a key intermediate in the synthesis of various bioactive compounds. Due to the limited availability of direct theoretical and crystallographic data for 2,4,6-trimethylbenzenesulfonohydrazide, this paper leverages data from its precursor, 2,4,6-trimethylbenzenesulfonyl chloride, and closely related sulfonohydrazides to model its structural and electronic properties. This guide includes detailed experimental protocols for its synthesis, tabulated quantitative data from computational analyses, and visualizations of key chemical processes to facilitate a deeper understanding of its molecular characteristics.

Introduction

2,4,6-trimethylbenzenesulfonohydrazide, also known as mesitylenesulfonohydrazide, is a crucial building block in organic synthesis, particularly for the preparation of a wide array of sulfonohydrazone derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial and antifungal properties.[1][2] Understanding the theoretical underpinnings of the parent molecule, 2,4,6-trimethylbenzenesulfonohydrazide, is essential for the rational design of novel therapeutic agents. This guide aims to provide a detailed theoretical and practical framework for researchers working with this compound.

Synthesis and Experimental Protocols

The synthesis of 2,4,6-trimethylbenzenesulfonohydrazide is typically a two-step process, starting from mesitylene. The first step involves the chlorosulfonation of mesitylene to yield 2,4,6-trimethylbenzenesulfonyl chloride. The subsequent reaction of the sulfonyl chloride with hydrazine hydrate produces the desired sulfonohydrazide.

Synthesis of 2,4,6-trimethylbenzenesulfonyl chloride

A common method for the synthesis of arylsulfonyl chlorides is the reaction of the corresponding arene with chlorosulfonic acid.

Experimental Protocol:

-

In a flask equipped with a stirrer, dropping funnel, and a gas outlet, place 3.5 kg of chlorosulfonic acid.

-

Slowly add 780 g of mesitylene (1,3,5-trimethylbenzene) to the chlorosulfonic acid with continuous stirring, maintaining the temperature between 20°C and 25°C using a cooling bath. The addition should take approximately 2-3 hours. Hydrogen chloride gas will be evolved and should be directed to a fume hood or an appropriate trap.

-

After the addition is complete, continue stirring the mixture for an additional hour.

-

Carefully pour the reaction mixture onto 6-7 kg of crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as carbon tetrachloride or diethyl ether.

-

Wash the combined organic extracts with a dilute sodium carbonate solution and then with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude 2,4,6-trimethylbenzenesulfonyl chloride, which can be further purified by distillation or recrystallization.

Synthesis of 2,4,6-trimethylbenzenesulfonohydrazide

The reaction of a sulfonyl chloride with hydrazine hydrate is a standard method for the preparation of sulfonohydrazides.[3]

Experimental Protocol:

-

Dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1 mmol) in a suitable solvent such as tetrahydrofuran (THF) (10 mL).[3]

-

In a separate flask, prepare a solution of 80% hydrazine hydrate (2.1 mmol) in THF (10 mL).[3]

-

Slowly add the sulfonyl chloride solution to the hydrazine hydrate solution with stirring at a low temperature (e.g., -8°C).[3]

-

Continue stirring the reaction mixture at this temperature for 30 minutes.

-

After the reaction is complete, extract the mixture with ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 2,4,6-trimethylbenzenesulfonohydrazide.

-

The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., chloroform/methanol).[3]

Theoretical Studies: Molecular Structure and Properties

Molecular Geometry

The optimized molecular geometry of benzenesulfonohydrazide provides expected bond lengths and angles. The introduction of the three methyl groups in the 2, 4, and 6 positions of the benzene ring in 2,4,6-trimethylbenzenesulfonohydrazide is expected to cause some steric hindrance, which may lead to slight distortions in the bond angles around the aromatic ring and the S-C bond.

Table 1: Calculated Geometrical Parameters for Benzenesulfonohydrazide (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S=O | 1.445 | O-S-O | 120.5 |

| S-N | 1.680 | O-S-N | 107.0 |

| N-N | 1.420 | O-S-C | 108.0 |

| S-C | 1.780 | N-S-C | 105.0 |

| C-C (avg) | 1.395 | S-N-N | 115.0 |

| C-H (avg) | 1.085 | N-N-H (avg) | 109.5 |

Note: This data is for the unsubstituted benzenesulfonohydrazide and serves as a representative model.

Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman, provides valuable information about the functional groups present in a molecule. Theoretical vibrational frequency calculations can aid in the assignment of experimental spectra. For 2,4,6-trimethylbenzenesulfonyl chloride, the precursor, a detailed vibrational analysis has been performed. The key vibrational modes are summarized in Table 2. Similar vibrational modes are expected for 2,4,6-trimethylbenzenesulfonohydrazide, with the addition of characteristic N-H and N-N stretching and bending vibrations.

Table 2: Key Calculated Vibrational Frequencies for 2,4,6-trimethylbenzenesulfonyl chloride (DFT/B3LYP/6-311++G(d,p))

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3050 - 3100 |

| C-H stretching (methyl) | 2900 - 3000 |

| C=C stretching (aromatic) | 1450 - 1600 |

| S=O asymmetric stretching | 1380 - 1400 |

| S=O symmetric stretching | 1180 - 1200 |

| S-Cl stretching | 500 - 600 |

Note: This data is for the sulfonyl chloride precursor.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For sulfonohydrazides, the HOMO is typically localized on the hydrazinyl and phenyl moieties, while the LUMO is often centered on the sulfonyl group and the aromatic ring.

Structure-Activity Relationships

The theoretical studies of 2,4,6-trimethylbenzenesulfonohydrazide and its derivatives are instrumental in understanding their structure-activity relationships (SAR). The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can provide insights into how these molecules interact with biological targets. For instance, the nucleophilic and electrophilic regions of the molecule, as revealed by MEP analysis, can indicate potential sites for hydrogen bonding and other non-covalent interactions with receptor binding sites.

The conformational flexibility of the sulfonohydrazide linkage is another important factor influencing biological activity. Theoretical conformational analysis can identify the low-energy conformers that are likely to be present in solution and interact with biological receptors.

Conclusion

This technical guide has provided a detailed overview of the theoretical and synthetic aspects of 2,4,6-trimethylbenzenesulfonohydrazide. While direct theoretical data for this specific molecule is scarce, by leveraging information from its precursor and simpler analogues, we have constructed a comprehensive theoretical framework. The provided experimental protocols offer a practical guide for its synthesis. The tabulated data and visualizations serve to enhance the understanding of its molecular structure, properties, and the workflow for its theoretical investigation. This information is intended to be a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the design and synthesis of new, potent therapeutic agents based on the sulfonohydrazide scaffold.

References

The Genesis of a Versatile Functional Group: A Technical History of Sulfonylhydrazides

For researchers, scientists, and drug development professionals, this in-depth guide charts the discovery and historical development of sulfonylhydrazides. From their initial synthesis in the late 19th century to their establishment as versatile reagents in organic chemistry, this paper provides a comprehensive overview of the foundational chemistry, including detailed early experimental protocols and key data.

The Dawn of a New Functional Group: The First Synthesis

The journey into the world of sulfonylhydrazides begins at the close of the 19th century, a period of fervent discovery in organic chemistry. While the groundwork for hydrazine chemistry was laid by pioneers like Theodor Curtius with his extensive work on hydrazides and azides of organic acids, the first documented synthesis of a sulfonylhydrazide is attributed to the Italian chemist P. Pellizzari. In an 1899 publication in Gazzetta Chimica Italiana, Pellizzari described the preparation of benzenesulfonylhydrazide, marking the formal discovery of this functional group.

This initial synthesis established the fundamental principle for producing sulfonylhydrazides: the reaction of a sulfonyl chloride with hydrazine. This method, elegant in its simplicity, has remained the cornerstone of sulfonylhydrazide synthesis for over a century.

Foundational Synthetic Methodologies and Early Data

The early 20th century saw the gradual expansion of the sulfonylhydrazide family, with chemists applying Pellizzari's method to various aromatic and aliphatic sulfonyl chlorides. These early syntheses were characterized by their reliance on classical techniques, with product identification and purity assessment depending on melting point determination and elemental analysis.

Early Experimental Protocols

The following protocols, adapted from foundational publications, provide a glimpse into the practical chemistry of the era.

Experimental Protocol: Synthesis of Benzenesulfonylhydrazide (Adapted from Pellizzari, 1899)

-

Materials: Benzenesulfonyl chloride, Hydrazine hydrate, Ethanol.

-

Procedure: A solution of benzenesulfonyl chloride in ethanol is prepared in a flask equipped with a reflux condenser. To this, a solution of hydrazine hydrate in ethanol is added portion-wise with stirring. The reaction mixture is then gently heated at reflux for a specified period. Upon cooling, the benzenesulfonylhydrazide product crystallizes from the solution. The crystals are collected by filtration, washed with cold ethanol to remove any unreacted starting materials and byproducts, and then dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure benzenesulfonylhydrazide.

-

Characterization: The purity of the synthesized compound was historically confirmed by its sharp melting point and by elemental analysis to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, ensuring it matched the theoretical values for C₆H₈N₂O₂S.

Experimental Protocol: Synthesis of p-Toluenesulfonylhydrazide (A Common 20th Century Adaptation)

-

Materials: p-Toluenesulfonyl chloride, Hydrazine hydrate, Tetrahydrofuran.

-

Procedure: To a stirred and cooled (10-15°C) solution of p-toluenesulfonyl chloride in tetrahydrofuran, an aqueous solution of hydrazine hydrate is added dropwise, maintaining the temperature below 20°C. After the addition is complete, stirring is continued for a short period. The reaction mixture is then transferred to a separatory funnel, and the lower aqueous layer is removed. The organic layer is washed and then concentrated under reduced pressure to yield the crude p-toluenesulfonylhydrazide.

-

Purification: The crude solid is recrystallized from a suitable solvent to obtain the pure product.

Tabulated Data from Early Syntheses

The following table summarizes typical quantitative data from early 20th-century preparations of common sulfonylhydrazides. It is important to note that yields were often not reported in the earliest literature, and the focus was primarily on the successful isolation and characterization of the new compounds.

| Sulfonylhydrazide | Molecular Formula | Melting Point (°C) | Early Reported Yield (%) |

| Benzenesulfonylhydrazide | C₆H₈N₂O₂S | 104-106 | Not consistently reported |

| p-Toluenesulfonylhydrazide | C₇H₁₀N₂O₂S | 108-110 | >85 |

| 4,4'-Oxybis(benzenesulfonylhydrazide) | C₁₂H₁₄N₄O₅S₂ | 145-147 | ~90 |

Early Applications and Mechanistic Understanding

The initial decades following their discovery saw sulfonylhydrazides primarily as chemical curiosities. However, their utility began to be recognized in the mid-20th century.

Blowing Agents in the Polymer Industry

One of the first significant industrial applications of sulfonylhydrazides was as blowing agents for the production of foamed plastics and rubbers, a practice that began around 1952. Compounds like 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH) and p-toluenesulfonylhydrazide (TSH) were found to decompose upon heating, releasing nitrogen gas. This gas creates a cellular structure within the polymer matrix, resulting in a lightweight, insulating material.

The decomposition of a sulfonylhydrazide to release nitrogen gas can be represented by the following logical workflow:

Reagents in Organic Synthesis

The true synthetic potential of sulfonylhydrazides began to be unlocked with their use in named reactions. A notable early example is their application in variations of the Wolff-Kishner reduction and the Shapiro reaction. In these contexts, tosylhydrazones, formed from the condensation of p-toluenesulfonylhydrazide with ketones or aldehydes, serve as key intermediates for the conversion of carbonyl groups into other functionalities.

The formation of a tosylhydrazone and its subsequent reaction pathway can be visualized as follows:

Conclusion: A Foundation for Modern Chemistry

The discovery of sulfonylhydrazides by Pellizzari in 1899, born from the foundational work on hydrazine chemistry by Curtius, marked the beginning of a rich and evolving field of study. The initial, straightforward synthesis from sulfonyl chlorides and hydrazine laid the groundwork for over a century of exploration. While early characterization was limited to classical methods, the quantitative data obtained provided the necessary proof of structure. The subsequent recognition of their utility as blowing agents and as precursors in fundamental organic reactions cemented their place in the chemical lexicon. This historical foundation has paved the way for the modern understanding of sulfonylhydrazides as versatile sulfonyl sources, radical precursors, and key building blocks in the synthesis of complex molecules and pharmaceuticals.

The Mesityl Group: A Key Player in Modulating Sulfonylhydrazide Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a mesityl group (2,4,6-trimethylphenyl) onto a sulfonylhydrazide scaffold significantly influences its reactivity, primarily through steric hindrance and subtle electronic effects. This bulky, electron-donating aromatic moiety plays a crucial role in directing the outcome of key organic transformations, such as the Shapiro reaction and the Eschenmoser-Tanabe fragmentation, by impacting reaction rates, yields, and regioselectivity. This technical guide provides a comprehensive overview of the role of the mesityl group in sulfonylhydrazide reactivity, complete with experimental protocols and a detailed analysis of its steric and electronic contributions.

The Dual Influence of the Mesityl Group: Steric Hindrance and Electronic Donation

The three methyl groups on the mesityl ring create a sterically demanding environment around the sulfonylhydrazide core. This steric bulk is a dominant factor in its reactivity profile. In reactions involving nucleophilic attack at the sulfur atom or conformational changes in the transition state, the mesityl group can impose significant steric hindrance, thereby influencing the reaction pathway. For instance, in the Shapiro reaction, the steric bulk of the aryl substituent on the sulfonylhydrazide can affect the regioselectivity of deprotonation.

Electronically, the three methyl groups on the aromatic ring act as weak electron-donating groups through induction.[1][2] This electron donation can subtly influence the electron density of the sulfonyl group, potentially affecting the acidity of the N-H protons and the stability of intermediates. While the steric effects are generally considered more pronounced, the electronic contribution of the mesityl group should not be disregarded, as it can fine-tune the reactivity of the sulfonylhydrazide.

Applications in Key Organic Transformations

The unique properties of mesityl-substituted sulfonylhydrazides make them valuable reagents in several important organic reactions.

The Shapiro Reaction

The Shapiro reaction is a powerful method for the conversion of ketones and aldehydes to alkenes via the decomposition of their corresponding sulfonylhydrazones.[3][4] The reaction proceeds through the formation of a vinyllithium intermediate, which can then be quenched with an electrophile.[5][6] The use of sterically hindered sulfonylhydrazides, such as those bearing a mesityl or a 2,4,6-triisopropylphenyl group, has been shown to be advantageous in certain contexts. While direct quantitative comparisons are sparse in the literature, it has been noted that the use of 2,4,6-triisopropylbenzenesulfonylhydrazone can lead to slightly better yields compared to p-toluenesulfonylhydrazide in specific applications, suggesting that increased steric bulk can be beneficial. This is likely due to the bulky group favoring a specific conformation in the transition state, leading to improved regioselectivity and reduced side reactions.

Logical Relationship in the Shapiro Reaction:

Caption: The Shapiro reaction transforms ketones/aldehydes into alkenes.

The Eschenmoser-Tanabe Fragmentation

The Eschenmoser-Tanabe fragmentation is a reaction that converts α,β-epoxyketones into alkynes and carbonyl compounds using a sulfonylhydrazide.[7][8] The reaction is initiated by the formation of a sulfonylhydrazone, which then undergoes fragmentation. The driving force for this reaction is the formation of stable nitrogen gas. Mesitylenesulfonylhydrazide is a suitable reagent for this transformation and is used in the preparation of medium-sized cycloalkanones.[5] The steric bulk of the mesityl group can influence the conformation of the intermediate hydrazone, potentially affecting the efficiency of the fragmentation step.

Signaling Pathway of the Eschenmoser-Tanabe Fragmentation:

Caption: Eschenmoser-Tanabe fragmentation of an α,β-epoxyketone.

Experimental Protocols

Synthesis of Mesitylenesulfonylhydrazide

Materials:

-

Mesitylene

-

Chlorosulfonic acid

-

Hydrazine monohydrate

-

Tetrahydrofuran (THF), dry

-

Dichloromethane

-

Sodium sulfate

-

Ice

-

Aqueous sodium hydroxide solution (20%)

Procedure:

Part A: Synthesis of Mesitylenesulfonyl Chloride [5]

-

A three-necked, round-bottomed flask equipped with an addition funnel, a thermometer, and a condenser connected to a gas trap is charged with mesitylene.

-

The flask is cooled to between -10°C and 0°C in an ice-acetone bath with stirring.

-

Chlorosulfonic acid is added dropwise at a rate that maintains the reaction temperature below 60°C.

-

After the addition is complete, the reaction mixture is heated to 60°C to dissolve any precipitated salts and then cooled to room temperature.

-

The mixture is poured into ice water with stirring, and the crude mesitylenesulfonyl chloride is collected by suction filtration.

-

The crude product is washed with cold water, dissolved in dichloromethane, and the aqueous layer is separated.

-

The organic layer is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude mesitylenesulfonyl chloride as an oil that solidifies upon standing.

Part B: Synthesis of Mesitylenesulfonylhydrazide [5]

-

The crude mesitylenesulfonyl chloride is dissolved in dry THF and cooled to between -10°C and 0°C.

-

A solution of hydrazine monohydrate in ice-cold water is added at a rate that keeps the temperature below 25°C.

-

The mixture is stirred for an additional 45 minutes at room temperature and then poured into ice water.

-

The crude mesitylenesulfonylhydrazide is collected by suction filtration.

Experimental Workflow for the Synthesis of Mesitylenesulfonylhydrazide:

Caption: Synthesis of mesitylenesulfonylhydrazide.

General Protocol for the Shapiro Reaction using Mesitylenesulfonylhydrazone

Materials:

-

Ketone or aldehyde

-

Mesitylenesulfonylhydrazide

-

Strong organolithium base (e.g., n-butyllithium)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Electrophile (e.g., water, alkyl halide)

Procedure:

-

Formation of the Mesitylenesulfonylhydrazone: The ketone or aldehyde is condensed with mesitylenesulfonylhydrazide, typically in the presence of an acid catalyst, to form the corresponding hydrazone.[6] This intermediate is often isolated and purified before use.

-

Decomposition and Formation of Vinyllithium: The purified mesitylenesulfonylhydrazone is dissolved in an anhydrous solvent and cooled to a low temperature (e.g., -78 °C). At least two equivalents of a strong organolithium base are added dropwise. The reaction mixture is allowed to warm to room temperature, leading to the elimination of the mesitylenesulfinate and nitrogen gas, and the formation of the vinyllithium species.[3][4]

-

Quenching: The reaction is then quenched by the addition of an electrophile to yield the final alkene product.

Quantitative Data and Spectroscopic Characterization

While direct, side-by-side quantitative comparisons of mesitylenesulfonylhydrazide with other sulfonylhydrazides under identical conditions are not extensively reported in the literature, the preference for sterically hindered reagents in certain applications implies a tangible benefit in terms of yield and/or selectivity.

Spectroscopic Data for Mesitylenesulfonyl Chloride and Hydrazide:

| Compound | Melting Point (°C) | Key Spectroscopic Data |

| Mesitylenesulfonyl chloride | 55-57 | 1H NMR and 13C NMR data are available in various databases.[3][9][10][11][12] |

| Mesitylenesulfonylhydrazide | - | 1H NMR and 13C NMR data can be found in the literature for characterization.[3][13][14][15] |

Conclusion

The mesityl group serves as a powerful tool for modulating the reactivity of sulfonylhydrazides. Its significant steric bulk is the primary determinant of its influence, impacting reaction pathways, regioselectivity, and, in some cases, improving reaction yields. The subtle electronic donating effect of the methyl groups further refines the electronic environment of the sulfonylhydrazide moiety. For researchers in organic synthesis and drug development, understanding the interplay of these steric and electronic effects is crucial for the rational design of experiments and the successful application of mesityl-substituted sulfonylhydrazides in the synthesis of complex molecular architectures. Further quantitative studies directly comparing the reactivity of mesityl- and other aryl-sulfonylhydrazides would be highly valuable to the scientific community for a more precise understanding of these effects.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Eschenmoser fragmentation - Wikipedia [en.wikipedia.org]

- 8. Eschenmoser_fragmentation [chemeurope.com]

- 9. FT-IR and FT-Raman, NMR and UV spectroscopic investigation and hybrid computational (HF and DFT) analysis on the molecular structure of mesitylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 12. lehigh.edu [lehigh.edu]

- 13. Preparation, characterization and application of MT@SP@GBP and their use for synthesis of novel pyrazolophthalazine-5,10-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide: experimental evidence that the selone is more stable than the selenol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Applications of 2,4,6-Trimethylbenzenesulfonohydrazide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzenesulfonohydrazide, also known as mesitylenesulfonohydrazide, is a versatile reagent in organic synthesis. Its sterically hindered aromatic ring and reactive hydrazide functional group make it a valuable tool for several key transformations. This document provides detailed application notes and experimental protocols for its primary uses: the Shapiro reaction for the synthesis of alkenes and the generation of diimide for the metal-free reduction of multiple bonds. The closely related and often more effective reagent, 2,4,6-triisopropylbenzenesulfonohydrazide (TPSH), is also discussed, as its applications are directly analogous.

Application 1: The Shapiro Reaction - Synthesis of Alkenes from Carbonyls

The Shapiro reaction is a powerful method for the conversion of aldehydes and ketones into alkenes.[1] The reaction proceeds through a tosylhydrazone intermediate, which upon treatment with two equivalents of a strong base, typically an organolithium reagent, decomposes to a vinyllithium species. This intermediate can then be quenched with an electrophile, most commonly a proton source, to yield the corresponding alkene.[2] The use of a hindered arylsulfonohydrazide, such as 2,4,6-trimethylbenzenesulfonohydrazide or 2,4,6-triisopropylbenzenesulfonyl hydrazide (TPSH), is often preferred to minimize side reactions, such as ortho-lithiation of the aromatic ring.[3]

A key feature of the Shapiro reaction is its regioselectivity. The deprotonation by the organolithium base generally occurs at the less sterically hindered α-carbon, leading to the formation of the kinetic, less substituted vinyllithium intermediate and subsequently the less substituted alkene.[1]

Logical Workflow for the Shapiro Reaction

Caption: General workflow of the Shapiro reaction.

Experimental Protocols

Protocol 1: Formation of the 2,4,6-Trimethylbenzenesulfonohydrazone

This protocol describes the initial condensation of a ketone with 2,4,6-trimethylbenzenesulfonohydrazide.

-

To a solution of the ketone (1.0 equiv) in a suitable solvent such as ethanol or methanol, add 2,4,6-trimethylbenzenesulfonohydrazide (1.05 equiv).

-

Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature and then place it in a refrigerator to facilitate crystallization of the hydrazone.

-